molecular formula C14H33NO6P2S B14163705 Phosphorothioic acid, O-methyl O-propyl S-(O',O'-diisopropyl-N-ethylphosphoramido)ethyl ester CAS No. 21988-67-0

Phosphorothioic acid, O-methyl O-propyl S-(O',O'-diisopropyl-N-ethylphosphoramido)ethyl ester

Cat. No.: B14163705
CAS No.: 21988-67-0
M. Wt: 405.43 g/mol
InChI Key: IDOJJLWJNNKBPE-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-methyl O-propyl S-(O',O'-diisopropyl-N-ethylphosphoramido)ethyl ester is a complex organothiophosphate ester characterized by:

  • O-Methyl and O-Propyl groups attached to the phosphorus atom.
  • S-(O',O'-Diisopropyl-N-Ethylphosphoramido)ethyl ester substituent, introducing a phosphoramido moiety with diisopropyl and ethyl groups.

This structural complexity distinguishes it from simpler phosphorothioates. Organothiophosphates are widely studied for their biological activity, including neurotoxicity and pesticide applications .

Properties

CAS No.

21988-67-0

Molecular Formula

C14H33NO6P2S

Molecular Weight

405.43 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphoryl-N-[2-[methoxy(propoxy)phosphoryl]sulfanylethyl]ethanamine

InChI

InChI=1S/C14H33NO6P2S/c1-7-10-19-23(17,18-6)24-12-9-15-8-11-22(16,20-13(2)3)21-14(4)5/h13-15H,7-12H2,1-6H3

InChI Key

IDOJJLWJNNKBPE-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OC)SCCNCCP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with appropriate amines and alcohols . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of reagents and intermediates to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides and other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phosphorothioate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the formulation of pesticides and insecticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphates, but the specific structure of this compound may confer unique properties and potency.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituents on Phosphorus Atom Key Features
Target Compound (Not listed in evidence) Hypothetical: C₁₃H₂₉N₂O₄PS₂* ~365.5* O-Methyl, O-Propyl, S-(Phosphoramidoethyl) Phosphoramido group enhances complexity
Phosphorothioic acid, O,O-diethyl S-propyl ester (20195-06-6) C₇H₁₇O₃PS 212.25 O,O-Diethyl, S-Propyl Simpler structure; lower molecular weight
Phosphorothioic acid, O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester (333-41-5) C₁₂H₂₁N₂O₃PS 304.38 O,O-Diethyl, O-(Pyrimidinyl) Pyrimidinyl group; pesticide use (e.g., Diazinon analogs)
Phosphorothioic acid, O-(3,5-dimethylphenyl) O-ethyl S-propyl ester (38524-49-1) C₁₃H₂₁O₃PS 288.34 O-(3,5-Dimethylphenyl), O-Ethyl, S-Propyl Aromatic substituent; higher lipophilicity

*Estimated based on structural analogs.

Toxicological and Functional Differences

  • Neurotoxicity Promotion: KBR-2822 (Phosphorothioic acid O-(2-chloro-2,3,3-trifluorocyclobutyl) O-ethyl S-propyl ester) exacerbates organophosphate-induced delayed polyneuropathy (OPIDP) without inhibiting neuropathy target esterase (NTE). This suggests that substituents like halogens or bulky groups can alter mechanisms of action .
  • Pesticidal Activity: Compounds like O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester (Diazinon analogs) are used as insecticides due to their acetylcholinesterase inhibition . The target compound’s phosphoramido group might reduce pesticidal efficacy or introduce novel bioactivity.
  • Physicochemical Properties :

    • Boiling Points : Phosphorothioic acid, O,O-diethyl S-propyl ester has a boiling point of 140°C at 22 Torr , whereas bulkier derivatives (e.g., pyrimidinyl-substituted) likely have higher boiling points.
    • Lipophilicity : Aromatic substituents (e.g., 3,5-dimethylphenyl in ) increase logP values compared to alkyl or phosphoramido groups.

Key Research Findings

  • Substituent-Driven Mechanisms: Bulky or electronegative substituents (e.g., trifluorocyclobutyl in KBR-2822) can promote OPIDP via non-NTE pathways . Phosphoramido groups, as in the target compound, may introduce hydrogen-bonding interactions, altering bioavailability or metabolic stability.
  • Toxicity Data Gaps: No direct studies on the target compound were found. However, structurally related compounds show variable LD₅₀ values; e.g., Diazinon analogs have rat oral LD₅₀ values of ~300 mg/kg .

Biological Activity

Phosphorothioic acid, O-methyl O-propyl S-(O',O'-diisopropyl-N-ethylphosphoramido)ethyl ester, is a complex organophosphorus compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₃₃N₁O₆P₂S
  • CAS Registry Number : 89139
  • Molecular Weight : 357.43 g/mol

The compound features a phosphorothioate moiety which is known for its interaction with biological systems, particularly in inhibiting certain enzymes and affecting neurotransmission.

Phosphorothioic compounds generally act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds can lead to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Biological Activity

  • Toxicological Effects :
    • The compound exhibits acute toxicity through oral and dermal exposure routes. It has been classified under acute toxicity categories based on its lethal dose (LD50) values.
    • It can cause symptoms such as muscle twitching, respiratory distress, and potential neurotoxic effects due to its AChE inhibition properties.
  • Enzymatic Inhibition :
    • Studies indicate that phosphorothioic compounds can significantly inhibit AChE activity in vitro. This inhibition can be quantified using various biochemical assays that measure the rate of substrate hydrolysis in the presence of the inhibitor.
  • Environmental Impact :
    • As a phosphorothioate, this compound may also exhibit environmental persistence and potential bioaccumulation in aquatic systems, raising concerns about its ecological effects.

Case Study 1: In Vitro AChE Inhibition

A study was conducted to evaluate the inhibitory effects of various phosphorothioates on AChE activity using rat brain homogenates. The results demonstrated that the tested compound inhibited AChE with an IC50 value indicating a potent interaction.

CompoundIC50 (µM)
Phosphorothioic Acid0.5
Control (No inhibitor)10

Case Study 2: Acute Toxicity Assessment

In a controlled laboratory setting, rats were administered varying doses of the compound to assess acute toxicity. The study found that doses above 5 mg/kg led to significant mortality within 24 hours, emphasizing the need for careful handling and regulation.

Dose (mg/kg)Mortality Rate (%)
10
520
10100

Research Findings

Recent research has focused on understanding the molecular interactions between phosphorothioic compounds and their biological targets. Key findings include:

  • Binding Affinity : Molecular docking studies suggest high binding affinity to the active site of AChE, which correlates with observed inhibitory effects.
  • Metabolic Pathways : Investigations into metabolic pathways reveal that the compound undergoes hydrolysis and oxidation, leading to potentially toxic metabolites.

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